molecular formula C31H42ClN3O5 B11955726 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate CAS No. 880055-00-5

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate

Cat. No.: B11955726
CAS No.: 880055-00-5
M. Wt: 572.1 g/mol
InChI Key: KYLSBERKNRYZRY-PPOKSSTKSA-N
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Description

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate is a complex organic compound with a molecular formula of C31H42ClN3O5 and a molecular weight of 572.15 . This compound is notable for its unique structure, which includes a methoxy group, a tetradecanoylamino group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate typically involves multiple steps. The process begins with the preparation of the core phenyl benzoate structure, followed by the introduction of the methoxy group and the tetradecanoylamino group. The carbohydrazonoyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .

Scientific Research Applications

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

880055-00-5

Molecular Formula

C31H42ClN3O5

Molecular Weight

572.1 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C31H42ClN3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-29(36)33-23-30(37)35-34-22-24-15-20-27(28(21-24)39-2)40-31(38)25-16-18-26(32)19-17-25/h15-22H,3-14,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+

InChI Key

KYLSBERKNRYZRY-PPOKSSTKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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